molecular formula C17H14FN3O2S B2708360 6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-80-0

6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2708360
CAS No.: 946270-80-0
M. Wt: 343.38
InChI Key: ZRPJXLFHCNCLKN-UHFFFAOYSA-N
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Description

The compound 6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the pyrrolo[3,4-d]pyrimidine class, a subset of nitrogen-containing heterocycles known for diverse pharmacological activities, including antitumor, antimicrobial, and antiangiogenic effects . Its structure features a fused pyrrolo-pyrimidine core substituted with a 4-fluorobenzyl group at position 6 and a thiophen-2-yl moiety at position 4 (Figure 1, ).

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-11-5-3-10(4-6-11)8-21-9-12-14(16(21)22)15(20-17(23)19-12)13-2-1-7-24-13/h1-7,15H,8-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPJXLFHCNCLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARPs). This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis and Structure

The synthesis of this compound typically involves a cyclocondensation reaction that yields various derivatives with different aryl substitutions. The presence of the p-fluorobenzyl group is crucial for enhancing its biological activity against specific targets like PARP-1 and PARP-2 enzymes. The structural formula can be represented as follows:

C15H14FN3O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

Inhibition of PARP Enzymes

Recent research indicates that compounds containing the 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold exhibit significant inhibitory effects on PARP enzymes. Specifically:

  • PARP-1 and PARP-2 Inhibition : Studies have shown that the compound completely inhibits PARP-2 at a concentration of 10 µM while showing varying degrees of inhibition against PARP-1 (23.85% - 50.21% residual activity) .

Selectivity and Potency

The selectivity towards PARP isoforms is influenced by the N1-substituent:

  • N1-p-Fluorobenzyl Group : This substitution leads to a potent and non-selective inhibitor profile against both PARP-1 and PARP-2 .
  • Other Substituents : Variations in N1 substituents yield different selectivity profiles; for instance, compounds with alkyl groups showed weaker inhibition .

Study 1: Efficacy Against Cancer Cells

In a comparative study evaluating various pyrrolo[3,4-d]pyrimidine derivatives:

  • The compound exhibited potent nanomolar activity against tumor cell lines such as KB and IGROV1.
  • Selectivity for folate receptors was noted in some derivatives but not in others .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed:

  • Compounds with the p-fluorobenzyl group had enhanced potency due to improved binding affinity to the enzyme active site.
  • Modifications in the thiophene ring also influenced biological activity significantly .

Data Summary Table

CompoundTarget EnzymeIC50 (µM)SelectivityResidual Activity (%)
6-(4-FB)-TetrahydropyrimidinePARP-110Non-selective23.85 - 50.21
6-(4-FB)-TetrahydropyrimidinePARP-210Selective0

Legend:

  • FB : Fluorobenzyl

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of this compound suggest that it may interact with biological targets involved in tumor growth and proliferation.

Anticancer Mechanisms

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve:

  • Inhibition of cell proliferation : The compound may inhibit the growth of cancer cells by inducing apoptosis.
  • Targeting specific pathways : It may interfere with signaling pathways critical for cancer cell survival and proliferation.

Case Studies

A study evaluated the anticancer activity of several pyrrolo[3,4-d]pyrimidine derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative effects against breast (MCF-7), prostate (DU145), and melanoma (A375) cancer cells. The compound's structure allows for modifications that can enhance its efficacy and selectivity towards cancer cells.

Synthesis and Structural Characterization

The synthesis of 6-(4-fluorobenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions that include:

  • Formation of the pyrrolopyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the fluorobenzyl and thiophene groups can be performed via electrophilic aromatic substitution or nucleophilic addition reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing its activity include:

  • Substituent effects : The presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve cellular uptake.
  • Ring modifications : Alterations to the pyrrolopyrimidine framework can significantly affect biological activity.

Broader Therapeutic Applications

Beyond anticancer activity, this compound may have potential applications in:

  • Antimicrobial agents : Similar compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective agents : Some derivatives are being investigated for their ability to protect neuronal cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of this compound differ in substituents at positions 4 and 6 of the pyrrolo[3,4-d]pyrimidine-dione scaffold. These variations significantly influence biological activity, solubility, and selectivity.

Table 1: Structural and Activity Comparison of Pyrrolo[3,4-d]Pyrimidine Derivatives

Compound Name / ID Substituents (Position 4) Substituents (Position 6) Key Biological Activity (IC₅₀ or Mechanism) Reference
Target Compound Thiophen-2-yl 4-Fluorobenzyl Antitumor (HepG2: data pending)
4j (Dihydropyrimidinone derivative) 4-Hydroxyphenyl 4-Fluorobenzyl Anti-diabetic (Molecular simulation data)
4-(4-Chlorophenyl) analog 4-Chlorophenyl 4-Methoxybenzyl Not explicitly reported
Compound 3 (Wang et al., 2018) 1,2,3-Triazole Pyrrolo[2,3-d]pyrimidine HepG2 inhibition (IC₅₀ = 2.03 μM)
Spiro Pyrrolo[3,4-d]pyrimidine (2024) Spiro cyclohexane Functionalized aryl COX-1/COX-2 inhibition

Physicochemical Properties

  • Melting Points and Solubility : The target compound’s melting point and solubility are inferred from analogs. For example, compound 14c () with a thiophene moiety has a melting point of 160–162°C, suggesting similar thermal stability for the target compound.
  • Electron Effects : The electron-withdrawing fluorine atom in the 4-fluorobenzyl group may lower the pKa of adjacent protons, influencing binding to enzymatic targets .

Selectivity and Mechanism

highlights that sulfur positioning in thiophene-containing pyrrolopyrimidines critically impacts selectivity. Thieno[2',3':4,5]pyrrolo[4,5-d]pyrimidines exhibit non-selective cytotoxicity, whereas thieno[3',2':4,5] analogs are cancer-selective .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Optimize the synthesis using metal-free conditions (e.g., β-CF3-aryl ketone precursors) under mild temperatures (25–80°C) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. For fluorinated intermediates, ensure anhydrous conditions to prevent hydrolysis. Reference yields for analogous fluoropyrimidines range from 60–95% under similar protocols .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data interpretation address ambiguity?

  • Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR to resolve structural ambiguity. For example, ¹⁹F NMR can confirm the presence of the 4-fluorobenzyl group (δ ~ -110 ppm). High-resolution mass spectrometry (HRMS) should validate molecular weight within ±2 ppm error. Cross-reference spectral data with structurally similar pyrrolo[3,4-d]pyrimidine derivatives (e.g., compounds with thiophene substituents) to identify characteristic peaks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters are essential for docking studies?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Parameterize the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) and target proteins (e.g., kinases or enzymes with pyrimidine-binding pockets). Prioritize hydrogen bonding between the dione moiety and catalytic residues, and assess hydrophobic interactions with the fluorobenzyl group. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental strategies resolve discrepancies in NMR data between synthesized batches?

  • Methodological Answer : If NMR signals for the pyrrolo-pyrimidine core vary (e.g., δ 7.8–8.2 ppm for aromatic protons), check for:

  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria.
  • Conformational flexibility : Perform NOESY/ROESY to assess spatial proximity of substituents.
  • Impurities : Re-purify via recrystallization (e.g., ethyl acetate/hexane) and compare with HRMS data .

Q. How does the thiophene substituent influence the compound’s electronic properties, and what electrochemical methods characterize this effect?

  • Methodological Answer : Conduct cyclic voltammetry (CV) in acetonitrile with a Ag/Ag⁺ reference electrode to measure redox potentials. The thiophene moiety typically exhibits an oxidation peak at +1.2–1.5 V (vs. Fc/Fc⁺), indicating electron-rich regions. Compare with fluorobenzyl-substituted analogs to quantify electron-withdrawing effects .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Validate purity : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Contextualize structural analogs : Compare with 5-substituted thiophene-pyrrolo-pyrimidines, which show varying potency due to substituent length (e.g., methyl vs. propyl groups) .

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